Trimethyldiphosphinyl radical
Description
Structure
3D Structure
Properties
CAS No. |
89148-95-8 |
|---|---|
Molecular Formula |
C3H10P2 |
Molecular Weight |
108.06 g/mol |
IUPAC Name |
dimethyl(methylphosphanyl)phosphane |
InChI |
InChI=1S/C3H10P2/c1-4-5(2)3/h4H,1-3H3 |
InChI Key |
DCWGKURTZHYAQY-UHFFFAOYSA-N |
Canonical SMILES |
CPP(C)C |
Origin of Product |
United States |
Theoretical and Computational Investigations of the Trimethyldiphosphinyl Radical
Quantum Chemical Approaches to Electronic Structure
A variety of quantum chemical methods have been applied to investigate the electronic landscape of phosphinyl radicals and their precursors. These computational tools allow for a detailed understanding of the geometry, stability, and electron distribution within these molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying radical species due to its favorable balance of computational cost and accuracy. nrel.govnih.gov DFT calculations have been instrumental in exploring the reaction mechanisms involving diphosphanes, such as the P,P-metathesis of tetramethyldiphosphine (B13748785) (Me₂P-PMe₂). rsc.org These studies have shown that the stability of unsymmetrical diphosphanes is dependent on the size and electronegativity of the substituents on the phosphorus atoms. rsc.org
For radical calculations, specific functionals and basis sets are often employed to ensure an accurate description of the electronic structure. For instance, the M06-2X functional with a def2-TZVP basis set has been noted for its good performance in calculating properties of a wide range of organic radicals. nrel.gov In the study of radical-involving reactions, DFT methods like B3LYP are frequently used to optimize geometries and calculate vibrational frequencies to identify stationary points on the potential energy surface. nrel.gov Computational investigations into the metathesis of Me₂P-PMe₂ have utilized DFT to probe the reaction mechanism, suggesting that pathways involving radical intermediates are plausible. rsc.org
Ab Initio and Coupled Cluster Methods
For a higher level of theoretical accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is critical for accurately describing radical species. researchgate.netnih.gov
Ab initio calculations have been used to study the conformational preferences of tetramethyldiphosphine, the precursor to the radical cation. These studies have identified gauche and anti conformers, with the anti form being slightly more stable. researchgate.net Such foundational knowledge of the neutral molecule's structure is essential for understanding the geometry and properties of the corresponding radical cation. The dissociation of the P-P bond in diphosphines to form phosphinyl radicals has also been a subject of ab initio investigations, which help in understanding the stability of these radicals. researchgate.net
Coupled Cluster methods, such as CCSD(T), are often considered the "gold standard" for computational chemistry, providing highly accurate energies and properties, albeit at a higher computational expense. nih.gov These methods have been applied to various radical systems to benchmark the results obtained from more computationally efficient methods like DFT.
Spin Density Distribution Analysis
The distribution of the unpaired electron's spin within a radical, known as the spin density, is a key determinant of its reactivity and spectroscopic properties. researchgate.netcsic.es Computational methods allow for the visualization and quantification of spin density on different atoms within the radical. researchgate.netcsic.es
In radicals, the spin density is not always confined to a single atom but can be delocalized over several atoms or functional groups. researchgate.net This delocalization can significantly stabilize the radical. For phosphorus-centered radicals, understanding the spin density distribution is crucial. Theoretical calculations can map out the spin density, showing the extent to which the phosphorus atoms and the adjacent methyl groups bear the unpaired electron. In many radical cations, the spin density is primarily located on the atoms that are oxidized. researchgate.net For the tetramethyldiphosphine radical cation, it is expected that the spin density would be significantly localized on the two phosphorus atoms.
Molecular Orbital Theory and SOMO Characterization
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules in terms of the arrangement of electrons in various orbitals. nih.gov For radical species, the Singly Occupied Molecular Orbital (SOMO) is of particular importance as it contains the unpaired electron and is central to the radical's chemical behavior. nih.gov
The character of the SOMO, including its energy level and its composition in terms of atomic orbitals, dictates the radical's reactivity. Computational methods can calculate and visualize the SOMO, providing insights into which parts of the molecule are most likely to participate in reactions. For the tetramethyldiphosphine radical cation, the SOMO is expected to be an orbital with significant contribution from the phosphorus atomic orbitals, likely having σ-bonding character along the P-P bond that has been weakened upon ionization. The analysis of the SOMO and other frontier molecular orbitals (HOMO and LUMO) is a standard output of most quantum chemical calculations and is fundamental to interpreting the electronic structure. sapub.org
Spectroscopic Parameter Prediction via Computation
Computational chemistry is also a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the identity and structure of a radical species.
Hyperfine Coupling Constant (hcc) Calculations for EPR/ESR
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a key experimental technique for studying radicals. vup.skdu.ac.in The interaction between the unpaired electron's spin and the magnetic moments of nearby nuclei with non-zero spin (like ¹H and ³¹P) leads to the splitting of EPR signals, a phenomenon known as hyperfine coupling. du.ac.in The magnitude of this splitting is given by the hyperfine coupling constant (hcc).
Computational methods, particularly DFT, are widely used to calculate hfccs. mdpi.com The accuracy of these calculations is highly dependent on the chosen functional and basis set. mdpi.com For instance, specific "J-style" basis sets have been developed and optimized for the calculation of hfccs. mdpi.com By calculating the hfccs for a proposed radical structure and comparing them to the experimentally measured values, scientists can gain confidence in their structural assignment. For the tetramethyldiphosphine radical cation, calculations would predict the hfccs for the phosphorus nuclei (³¹P, I=1/2) and the protons of the methyl groups (¹H, I=1/2). These theoretical predictions are invaluable for interpreting complex EPR spectra. auburn.eduresearchgate.net
Below is a table summarizing the types of computational data that can be generated for the trimethyldiphosphinyl radical and its cation.
| Computational Data | Description | Relevant Subsections |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | 2.1.1, 2.1.2 |
| Electronic Energy | The total energy of the molecule, used to determine relative stabilities. | 2.1.1, 2.1.2 |
| Spin Density | The distribution of the unpaired electron across the atoms of the radical. | 2.1.3 |
| Molecular Orbitals | The shapes and energies of the orbitals, especially the SOMO. | 2.1.4 |
| Hyperfine Coupling Constants | Predicted values for comparison with experimental EPR/ESR spectra. | 2.2.1 |
Vibrational Frequency and Anharmonicity Analysis
The analysis of vibrational frequencies is a cornerstone of computational chemistry, providing insights into the structural stability and thermodynamic properties of a molecule. For radical species like the dimethylphosphinyl radical, theoretical calculations are the primary means of obtaining this information.
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the harmonic vibrational frequencies. These calculations involve optimizing the molecule's geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to atomic displacements. A key confirmation of a stable minimum-energy structure is the absence of any imaginary frequencies in the resulting Hessian matrix eigenvalues nih.gov.
However, the harmonic approximation assumes a simple parabolic potential energy well, which is not entirely accurate for real molecular vibrations. Anharmonicity, which accounts for the true shape of the potential energy surface, plays a significant role and must be considered for more precise results rsc.orgnist.govtu-braunschweig.de. Anharmonic corrections are often computed using approaches like second-order vibrational perturbation theory (VPT2) rsc.orgnist.govresearchgate.net. These methods provide frequencies that are generally in better agreement with experimental data from techniques like infrared (IR) spectroscopy acs.orgarxiv.org. For radical systems, the inclusion of anharmonic effects can lead to corrections of around 40 cm⁻¹ from the harmonic values, and in some cases, these differences can be substantially larger for highly anharmonic modes rsc.org.
While detailed line lists and specific anharmonic frequency data for the dimethylphosphinyl radical are not extensively published, the methodologies are well-established. For instance, studies on the methoxymethyl radical (CH₃OCH₂) have successfully used DFT calculations to assign experimental IR spectra acs.org, and similar approaches are applicable to phosphinyl radicals. The process involves calculating harmonic frequencies and then applying anharmonic corrections to predict the IR spectrum, which can then guide the identification and characterization of the radical in experimental settings acs.orgresearchgate.net. Scaling factors are often applied to computed harmonic frequencies to empirically account for anharmonicity and systematic errors in the computational method, providing a cost-effective way to achieve better agreement with experimental values researchgate.net.
Reaction Energy Profile Modeling
Understanding the reactivity of a radical species like the dimethylphosphinyl radical involves modeling the energy changes that occur during a chemical reaction. This is visualized using a reaction energy profile, which plots the potential energy of the system against the reaction coordinate, highlighting key features such as reactants, products, intermediates, and transition states acs.org.
A primary reaction pathway for many radical species is dimerization, where two radicals combine to form a stable, non-radical product nih.gov. For the dimethylphosphinyl radical, this reaction leads to the formation of tetramethyldiphosphine.
2 (CH₃)₂P• ⇌ (CH₃)₂P-P(CH₃)₂
Computational studies show that this dimerization is a strongly exothermic process, with calculated reaction Gibbs free energies ranging from -40 to -58 kcal·mol⁻¹ nih.gov. This significant release of energy indicates that the dimer is much more stable than the individual radicals and that, without significant steric hindrance, the radicals will readily combine.
The reaction energy profile for this dimerization would show the two separate radical species as the reactants. As they approach each other, the energy increases until it reaches a maximum at the transition state. After the transition state, the energy drops sharply to the much lower energy level of the stable tetramethyldiphosphine product arxiv.orgcolostate.edu.
Transition State Characterization
The transition state is the highest point on the energy profile connecting reactants and products and represents a transient molecular configuration where bonds are in the process of breaking and forming arxiv.org. Computationally, a transition state is characterized as a saddle point on the potential energy surface, which has one and only one imaginary vibrational frequency corresponding to the motion along the reaction coordinate rsc.org.
For the dimerization of two dimethylphosphinyl radicals, the transition state involves the partial formation of the new phosphorus-phosphorus (P-P) single bond. The geometry of this state would show the two phosphorus atoms at a distance intermediate between their non-bonded distance in the reactants and the final bond length in the tetramethyldiphosphine product rsc.org.
Various computational methods, such as the Dimer method or synchronous transit-guided quasi-Newton (QST) methods, are used to locate and characterize these transition state structures rsc.org. The energy of this transition state relative to the reactants defines the activation energy of the reaction. For the dimerization of simple radicals, this barrier is often very low, consistent with a highly favorable and rapid reaction nih.govresearchgate.net.
Thermochemical Data Derivations (e.g., Bond Dissociation Energies)
Thermochemical data provide a quantitative measure of the stability of chemical species and the energetics of their reactions. For radicals, two key parameters are the Radical Stabilization Energy (RSE) and the Bond Dissociation Energy (BDE) of related bonds.
The Radical Stabilization Energy (RSE) quantifies the stability of a substituted radical compared to a reference radical, typically via a hypothetical isodesmic reaction nih.gov. A more negative RSE indicates greater stability. For the dimethylphosphinyl radical ((CH₃)₂P•), the RSE has been calculated to be -3.2 kcal·mol⁻¹, indicating a slight stabilizing effect of the two methyl groups compared to the parent phosphinyl radical (H₂P•) nih.gov.
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically (forming two radicals). The BDE of the P-P bond in tetramethyldiphosphine, the dimer of the dimethylphosphinyl radical, is a direct measure of the energy required to break the dimer back into two radicals. This value is directly related to the exothermicity of the dimerization reaction. Computational studies have explored the P-P bond dissociation enthalpies in a range of substituted diphosphines, with values varying significantly based on the steric and electronic nature of the substituents researchgate.net. For tetramethyldiphosphine, the P-P bond is comparable in strength to a C-C bond in alkanes. Experimental data on the heat of atomization of P₂H₄ can be used to derive a P-P bond energy of approximately 213 kJ/mol (51 kcal/mol). This aligns with computational findings that dimerization energies for phosphinyl radicals are highly exothermic nih.govresearchgate.net.
The RSE is directly related to the BDE of the corresponding P-H bond in the parent phosphine (B1218219) through the equation: RSE(RR′P•) = BDE(RR′P–H) – BDE(H₂P–H) nih.gov A lower RSE for the radical corresponds to a weaker P-H bond in its precursor phosphine.
| Compound/Radical | Parameter | Computed Value | Significance |
|---|---|---|---|
| Dimethylphosphinyl Radical, (CH₃)₂P• | Radical Stabilization Energy (RSE) | -3.2 kcal/mol nih.gov | Indicates moderate stability relative to H₂P• due to hyperconjugation from methyl groups. |
| Tetramethyldiphosphine, (CH₃)₂P-P(CH₃)₂ | P-P Bond Dissociation Energy (BDE) | ~40-58 kcal/mol nih.govresearchgate.net | Represents the energy of the P-P bond; its high value reflects the instability of the resulting radicals. |
| Dimethylphosphine, (CH₃)₂PH | P-H Bond Dissociation Energy (BDE) | ~78.7 kcal/mol (Calculated from RSE) | A measure of the ease of forming the dimethylphosphinyl radical via hydrogen abstraction. |
Computational Design and Predictive Studies
Computational methods are not only for analyzing existing molecules but also for predicting the properties of new ones and designing systems with specific functions.
Computational Characterization for Radical Recognition
While the term "radical recognition assay" typically implies a wet-lab experimental setup, computational chemistry provides the foundational tools for the "recognition" and characterization of transient species like phosphinyl radicals. The definitive method for identifying radicals is Electron Paramagnetic Resonance (EPR) spectroscopy. Computational modeling is crucial for interpreting these experimental spectra.
DFT calculations can accurately predict the magnetic properties of a radical, such as its g-tensor and the hyperfine coupling constants (A-tensors) for magnetic nuclei like ³¹P. The ³¹P nucleus has 100% natural abundance and a spin of I=1/2, making it an excellent spectroscopic handle nih.gov. By comparing the computationally predicted EPR parameters with the experimental spectrum, a definitive identification—or "recognition"—of the radical can be made, even in a complex mixture or when trapped in a matrix. For example, DFT calculations have been used to show that for metal-complexed phosphinyl radicals, spin density is delocalized from the phosphorus atom onto the metal, which significantly alters the EPR signature compared to the free radical tu-braunschweig.de.
Furthermore, enzyme-directed computational methods are being developed to screen for radical stabilization energies within protein active sites. This approach can predict whether an enzyme might "recognize" and process a substrate through a radical mechanism, paving the way for enzyme engineering and the design of novel biocatalytic pathways.
Quantitative Structure-Activity Relationship (QSAR) within Phosphinyl Radicals
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with a specific activity or property. In the context of phosphinyl radicals, computational studies have systematically explored the relationship between the structure of the substituents on the phosphorus atom and the stability of the radical.
A comprehensive computational study on various carbocyclic phosphinyl radicals calculated their Radical Stabilization Energies (RSEs) to quantify stability nih.gov. The results of this work represent a clear QSAR, demonstrating how changes in ring size, unsaturation, and steric bulk directly influence the radical's stability.
Key findings from these structure-stability studies include:
Alkyl vs. Vinyl Substituents: Simple alkyl groups like methyl provide only minor stabilization through weak hyperconjugation. In contrast, substituents with π-systems, such as a vinyl group (CH=CH₂), offer significant stabilization by delocalizing the unpaired electron nih.gov.
Ring Systems: Incorporating the phosphorus atom into a ring system modifies its stability. Unsaturated rings, particularly aromatic-like five-membered rings, provide the most substantial electronic stabilization due to effective delocalization of the radical electron into the π-system nih.govresearchgate.net.
Correlation with Reactivity: The calculated RSE values show a direct correlation with the Gibbs free energies of dimerization. More stable radicals (more negative RSE) have less exothermic dimerization energies, meaning they are less reactive towards dimerization nih.gov.
These relationships allow for the predictive design of new phosphinyl radicals. By choosing appropriate electronic and steric features, such as π-donating groups and bulky ligands, it is possible to design radicals that are predicted to be stable enough for isolation and experimental characterization nih.govresearchgate.net.
| Phosphinyl Radical (R₂P•) | Substituent (R) | Radical Stabilization Energy (RSE) (kcal/mol) nih.gov | Structural Effect on Stability |
|---|---|---|---|
| (CH₃)₂P• | Methyl | -3.2 | Minor stabilization (hyperconjugation) |
| (NH₂)₂P• | Amino | -10.4 | Strong stabilization (π-donation from N lone pair) |
| (CH=CH₂)₂P• | Vinyl | -10.7 | Strong stabilization (π-delocalization) |
| (c-C₅H₄)P• (Phospholyl) | Cyclic, unsaturated | -13.3 | Very strong stabilization (aromatic-like delocalization) |
Spectroscopic Characterization Methodologies for the Trimethyldiphosphinyl Radical
Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and powerful method for studying species with one or more unpaired electrons, such as the trimethyldiphosphinyl radical. nih.govuni-halle.dedu.ac.in The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than atomic nuclei. nih.gov An unpaired electron possesses a spin magnetic moment that can align in two different orientations in an external magnetic field, creating two distinct energy levels. libretexts.org EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these electron spin energy states. uni-halle.de
The primary utility of EPR spectroscopy is the direct detection of paramagnetic species. uni-halle.de The presence of an EPR signal is definitive proof of the existence of unpaired electrons, making it an invaluable tool for identifying radical intermediates like the this compound. nih.gov The position of the resonance is characterized by the g-factor, which is analogous to the chemical shift in NMR. For a free electron, the g-value is approximately 2.0023. nih.gov Deviations from this value in a radical molecule are caused by spin-orbit coupling and provide information about the electronic structure and the nature of the atoms on which the unpaired electron is localized. washington.edu For phosphorus-centered radicals, the g-tensor values are characteristic and aid in their identification. sonar.chresearchgate.net
A key feature of EPR spectra is the hyperfine structure, which arises from the interaction (coupling) of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei that have a non-zero nuclear spin (e.g., ³¹P, I=1/2; ¹H, I=1/2). youtube.com This interaction splits the main EPR line into multiple lines, and the resulting pattern provides a detailed fingerprint of the radical's structure. libretexts.org
For the this compound, [(CH₃)₂P-P(CH₃)]•, the unpaired electron would primarily couple to the two ³¹P nuclei and the six equivalent protons of the two methyl groups attached to one phosphorus atom, and potentially to the six protons of the other two methyl groups depending on the spin distribution. The analysis of these splittings, quantified by the hyperfine coupling constant (a), reveals the extent of the unpaired electron's delocalization onto specific atoms. nih.gov Large hyperfine coupling constants to the ³¹P nuclei are characteristic of phosphinyl radicals and indicate significant spin density on the phosphorus atoms. sonar.chresearchgate.net
Table 1: Illustrative EPR Hyperfine Coupling Constants for Phosphorus-Centered Radicals This table presents typical values observed for related phosphinyl radicals to illustrate the expected data for the this compound.
| Nucleus | Hyperfine Coupling Constant (a) | Multiplicity |
|---|---|---|
| ³¹P (Pα) | 20 - 100 G (Gauss) | Doublet |
| ³¹P (Pβ) | 5 - 30 G (Gauss) | Doublet |
Many radical intermediates are too short-lived to be detected directly by EPR at steady-state concentrations. wikipedia.org In such cases, spin trapping is employed. This technique involves using a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic species, known as a spin adduct. wikipedia.orgmdpi.com This persistent radical accumulates to a concentration that is detectable by EPR. mdpi.com
Commonly used spin traps include nitrones, such as α-phenyl N-tert-butyl nitrone (PBN), and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org The EPR spectrum of the resulting spin adduct is characteristic of the trapped radical. The hyperfine coupling constants of the spin adduct provide information that can be used to identify the original, short-lived radical. mdpi.comutexas.edu For instance, trapping a phosphorus-centered radical like the this compound would result in a nitroxide spin adduct with a unique EPR spectrum influenced by the phosphorus nucleus.
Table 2: Common Spin Traps and Their Application
| Spin Trap | Chemical Name | Characteristics of Adduct Spectrum |
|---|---|---|
| DMPO | 5,5-dimethyl-1-pyrroline N-oxide | Provides distinct hyperfine splittings for different types of radicals (C, O, P-centered). |
UV-Vis Spectroscopy for Radical Intermediates
Radical species, including the this compound, possess a unique electronic configuration with a singly occupied molecular orbital (SOMO). This can give rise to electronic transitions that absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. researchgate.net The resulting absorption spectrum can serve as a diagnostic tool for the presence of the radical. researchgate.net By monitoring the rise and fall of a characteristic absorption band over time, UV-Vis spectroscopy can be used to study the kinetics of the radical's formation and decay. While the spectra of radicals are often broad, they can be highly useful for kinetic studies, especially in pulse radiolysis or flash photolysis experiments designed to generate and observe transient species. nih.gov
Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy
While conventional NMR spectroscopy is typically used for diamagnetic molecules, it can be applied to paramagnetic species, a technique known as paramagnetic NMR (pNMR). du.ac.inosti.gov The presence of the unpaired electron in a radical like the this compound has profound effects on the NMR spectrum. du.ac.in These effects include:
Extreme Chemical Shifts: Nuclei near the paramagnetic center experience large shifts in their resonance frequencies, often appearing far outside the typical range for diamagnetic compounds. du.ac.in These paramagnetic shifts can be categorized into contact shifts (through-bond scalar coupling) and pseudocontact shifts (through-space dipolar coupling). The contact shift provides direct information about the distribution of unpaired electron spin density on the atoms within the molecule.
Line Broadening: The fluctuating magnetic field from the rapidly relaxing unpaired electron causes efficient nuclear spin relaxation, leading to very broad NMR signals. du.ac.innih.gov This broadening can sometimes render signals undetectable.
Despite the challenges of line broadening, pNMR can provide valuable structural and electronic information that is complementary to EPR, especially regarding the sign and magnitude of spin density on specific atoms. unifi.it
Mass Spectrometry for Reactive Intermediates
Mass spectrometry (MS) measures the mass-to-charge ratio of ions and can be a powerful tool for identifying reaction intermediates. While direct MS analysis of neutral, short-lived radicals is challenging, they can be studied by ionizing them to form radical cations or anions. researchgate.net Techniques such as electron ionization (EI) can generate radical ions whose fragmentation patterns provide structural clues. The development of specialized MS techniques for studying radical ion chemistry allows for insights into the structure, reactivity, and energetics of these transient species. researchgate.net This approach can confirm the elemental composition of the this compound and help elucidate its fragmentation pathways.
Formation and Generation Mechanisms of the Trimethyldiphosphinyl Radical
Homolytic Bond Cleavage Processes
Homolytic cleavage, the symmetrical breaking of a covalent bond where each fragment retains one of the bonding electrons, is a fundamental process for generating radicals. aakash.ac.infiveable.me This process typically requires an input of energy, such as heat or light, to overcome the bond dissociation energy. aakash.ac.infiveable.me
Thermal Generation Methods
The application of heat can induce the homolytic cleavage of a suitable precursor to yield the trimethyldiphosphinyl radical. This method relies on the thermal lability of a bond within the precursor molecule. For instance, the pyrolysis of tetramethyldiphosphine (B13748785) can lead to the homolytic scission of the phosphorus-phosphorus bond, generating two trimethyldiphosphinyl radicals. The temperature required for this process is dictated by the bond dissociation energy of the P-P bond.
While effective, thermal methods can sometimes lack selectivity and may require harsh reaction conditions, potentially leading to undesired side reactions.
Photochemical Generation Methods
Photochemical methods offer a milder alternative for generating radicals by using light energy to initiate homolytic bond cleavage. fiveable.mersc.org This approach often involves the irradiation of a precursor molecule that can absorb light at a specific wavelength, leading to an excited state that is prone to bond breaking. rsc.org For example, the photolysis of tetramethyldiphosphine or other suitable organophosphorus compounds can generate trimethyldiphosphinyl radicals. The efficiency of this process is dependent on the quantum yield of the photochemical reaction.
The use of light allows for greater control over the reaction, as the generation of radicals can be initiated and terminated by controlling the light source. rsc.org
Redox Generation Methods
Redox reactions provide another avenue for the generation of the this compound. rug.nl These methods involve single-electron transfer (SET) processes where a precursor molecule is either oxidized or reduced to form a radical ion, which then fragments to produce the desired radical. wikipedia.org
For instance, the one-electron oxidation of a trimethyldiphosphine precursor can lead to a radical cation that subsequently undergoes fragmentation to form the this compound. Conversely, one-electron reduction of a suitable phosphonium (B103445) salt can also lead to the formation of the radical through cleavage of a phosphorus-substituent bond. The feasibility of these redox processes is governed by the redox potentials of the precursor and the oxidizing or reducing agent. wikipedia.org
Catalytic Radical Generation
Catalytic methods for radical generation have gained significant traction due to their efficiency and ability to operate under mild conditions. nih.gov These approaches often involve the use of photoredox catalysts or transition metal complexes to facilitate the formation of radicals. nih.govbeilstein-journals.org
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating a wide variety of radical species, including phosphorus-centered radicals. beilstein-journals.orgbeilstein-journals.org This methodology utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer with a substrate to generate a radical intermediate. beilstein-journals.orgnih.gov
In the context of generating the this compound, a suitable organophosphorus precursor can be either oxidized or reduced by the excited photocatalyst. For example, an iridium or ruthenium-based photocatalyst, upon light absorption, can become a potent oxidant or reductant. nih.gov This excited catalyst can then interact with a precursor like tetramethyldiphosphine or a functionalized phosphine (B1218219) to initiate the radical-forming cascade. The catalytic cycle is completed by a subsequent electron transfer event that regenerates the ground-state photocatalyst. rsc.org
| Photocatalyst Type | Precursor Type | Proposed Mechanism | Key Advantages |
|---|---|---|---|
| Iridium or Ruthenium Complexes | Tetramethyldiphosphine | Oxidative or reductive quenching of the excited photocatalyst followed by fragmentation. nih.gov | Mild reaction conditions, high efficiency, and temporal control. beilstein-journals.org |
| Organic Dyes | Functionalized Phosphines | Electron transfer from the excited dye to the precursor. | Use of cheaper, metal-free catalysts. |
Transition Metal Catalysis in Radical Formation
Transition metal complexes can also catalyze the formation of radicals through various mechanisms, including atom transfer radical polymerization (ATRP) principles and other redox processes. ias.ac.inwikipedia.org In these systems, the transition metal cycles between different oxidation states to facilitate the homolytic cleavage of a bond in the substrate. wikipedia.org
For the generation of the this compound, a transition metal complex, for example, based on copper or iron, could react with a suitable phosphorus-containing precursor. nih.govsemanticscholar.org The metal center can engage in a single-electron transfer with the precursor, leading to the formation of a radical and a change in the metal's oxidation state. The catalytic cycle would then involve a subsequent step to regenerate the active metal catalyst. The choice of metal and ligands is crucial for tuning the catalytic activity and selectivity of the process. ias.ac.in
| Transition Metal | Precursor Example | General Mechanistic Step | Significance |
|---|---|---|---|
| Copper(I) | Phosphorus(III) Halide | Single-electron oxidation of Cu(I) to Cu(II) with concomitant reduction of the precursor. | Enables the use of readily available and inexpensive copper catalysts. |
| Iron(II) | Organophosphorus Peroxide | Fenton-type chemistry where Fe(II) reduces the peroxide, leading to P-O bond homolysis. | Utilizes earth-abundant and biocompatible iron. |
Organocatalytic Approaches
While direct organocatalytic methods for the specific generation of the this compound are not extensively documented, the principles of organocatalysis for creating related phosphorus-centered radicals provide a clear framework. These methods often rely on the generation of a phosphine radical cation or the use of a mediator for hydrogen atom transfer (HAT).
One established strategy involves the single-electron transfer (SET) oxidation of a phosphine precursor, which can be facilitated by photoredox organocatalysis. nih.govacs.org In such systems, an organic photocatalyst, upon excitation with visible light, can oxidize a tertiary phosphine to a phosphine radical cation. nih.gov This intermediate can then participate in further reactions. For instance, nucleophilic addition of an alcohol or carboxylate to a phosphine radical cation can generate a phosphoranyl radical. acs.org
Another relevant approach is the use of an amine organocatalyst as a HAT mediator, particularly in electrochemical contexts. In a system developed for generating phosphoryl radicals, 1,4-diazabicyclo[2.2.2]octane (DABCO) is first oxidized at an anode to its radical cation, DABCO⁺•. This radical cation is a potent HAT agent capable of abstracting a hydrogen atom from a precursor like diphenylphosphine (B32561) oxide (Ph₂P(O)H) to yield the corresponding phosphoryl radical (Ph₂P(O)•). rsc.org This mechanism demonstrates how an organic molecule can catalytically facilitate the formation of a phosphorus radical from a stable P-H precursor.
Although these examples utilize precursors like triphenylphosphine (B44618) or diphenylphosphine oxide, the underlying principles are applicable to the generation of the this compound from a suitable precursor, such as trimethyldiphosphine or a related P-H compound.
Electrochemical Generation Pathways
Electrochemical methods offer a controlled and reagent-free approach to generating reactive intermediates, including phosphorus-centered radicals. researchgate.net The generation of phosphinyl-type radicals has been successfully achieved through electro-oxidation, often mediated by catalysts.
A notable example is the electrooxidative synthesis of benzo[b]phosphole oxides, where the key step is the generation of a diphenylphosphinyl radical (Ph₂P(O)•). scispace.com In this process, the oxidation of a diphenylphosphine oxide precursor occurs in the presence of a catalytic amount of silver acetate. The key intermediate, Ph₂P(O)Ag, is oxidized more readily than the starting materials, forming the phosphinyl radical. scispace.com The generation of this radical was confirmed by electron spin resonance (ESR) spectroscopy, where it was trapped by N-tert-butyl-α-phenylnitrone (PBN). scispace.com
Similarly, electrochemical methods can be coupled with organocatalysis. As described previously, the electrochemical oxidation of DABCO can generate a radical cation (DABCO⁺•) that acts as a HAT mediator to produce a phosphoryl radical from Ph₂P(O)H. rsc.org This process highlights a synergistic approach where the electrochemical potential drives the initial oxidation of the catalyst, which in turn generates the desired radical.
The table below summarizes the oxidation potentials for key compounds involved in these electrochemical pathways.
| Compound/System | Oxidation Potential (vs. SCE) | Catalyst/Mediator | Method | Reference |
|---|---|---|---|---|
| DABCO | 0.7 V | None | Cyclic Voltammetry | rsc.org |
| Ph₂P(O)Ag Intermediate | +0.05 V (vs. Fc⁺/Fc) | Silver (I) | Cyclic Voltammetry | scispace.com |
| Triphenylphosphine (PPh₃) | +0.98 V | None | Cyclic Voltammetry | nih.gov |
These electrochemical strategies, proven for phosphoryl and related radicals, represent viable pathways for generating the this compound from an appropriate precursor under controlled conditions.
Precursor Compounds and their Activation
The generation of the this compound fundamentally relies on the selection of a suitable precursor compound and an effective activation method to induce the formation of the radical center.
A primary class of precursors for phosphinyl radicals are diphosphines and their derivatives. mdpi.com For the this compound, a logical precursor is tetramethyldiphosphine disulfide (Me₂P(S)-P(S)Me₂). scbt.com This air- and moisture-stable compound contains a P-P bond that can be cleaved to generate phosphorus-centered radicals. mdpi.com
Activation of these precursors can be achieved through several methods:
Photoactivation: Homolytic cleavage of the P-P bond in diphosphine disulfides can be induced by photoirradiation, typically with UV light. mdpi.com This process directly generates two equivalents of the corresponding thiophosphinyl radical (R₂P(S)•). Photoinduced reactions of tetraphenyldiphosphine disulfide, for example, proceed via the generation of Ph₂P(S)• radicals. mdpi.com
Transition-Metal Catalysis: The P-P bond in tetramethyldiphosphine disulfide can be activated by transition metal complexes. For instance, rhodium catalysts can facilitate the exchange reaction between tetramethyldiphosphine disulfide and organic disulfides. nih.gov This reaction proceeds through the cleavage of the P-P bond, demonstrating a catalytic route to activating this specific precursor. nih.gov
| Precursor | Catalyst System | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Tetramethyldiphosphine disulfide | RhH(PPh₃)₄ (1.5 mol%), dppe (3 mol%) | Thiophosphinate | Acetone, reflux | nih.gov |
Reductive Cleavage: An alternative class of precursors are dialkylchlorophosphines. While not directly producing the this compound, the synthesis of stable dialkylphosphinyl radicals has been achieved by the reduction of the corresponding dialkylchlorophosphine, showcasing a valid synthetic strategy. rsc.org
The choice of precursor and activation method—be it photolytic, catalytic, or electrochemical—is crucial for the successful generation and subsequent application of the this compound in chemical synthesis.
Reaction Pathways and Reactivity of the Trimethyldiphosphinyl Radical
Fundamental Radical Reaction Types
Phosphinyl radicals, as electronically unsaturated species, are key transient intermediates in various phosphorus-carbon bond-forming reactions. Their reactivity is governed by several fundamental radical reaction types.
Addition Reactions
A primary reaction pathway for phosphinyl radicals is their addition to unsaturated systems, such as the π-bonds of alkenes and alkynes. This reaction is a cornerstone of olefin phosphination. The addition of the phosphorus-centered radical to a carbon-carbon double bond results in the formation of a new carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as hydrogen atom abstraction, to yield the final product.
The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical. For instance, in the addition to an unsymmetrical alkene, the phosphinyl radical will preferentially add to the less substituted carbon, leading to the formation of the more stable, more substituted carbon radical. This process is analogous to the anti-Markovnikov addition observed in other free-radical reactions involving alkenes.
Abstraction Reactions (e.g., Hydrogen or Halogen Abstraction)
Phosphinyl radicals can participate in abstraction reactions, where they remove an atom (typically hydrogen or a halogen) from another molecule. This process is crucial in many radical chain reactions.
Hydrogen Abstraction: Hydrogen Atom Transfer (HAT) is a process where a phosphinyl radical abstracts a hydrogen atom from a suitable donor molecule (H-Y), leading to the formation of a phosphine (B1218219) (R₂P-H) and a new radical (Y•). This reactivity is central to the role of phosphine derivatives as hydrogen donors in certain tin-free radical chain reactions. The reverse reaction, abstraction of a hydrogen from a phosphine by another radical, is what generates the phosphinyl radical in these cycles.
Halogen Abstraction: Phosphinyl radicals can also abstract halogen atoms from organic halides (R'-X). This halogen-atom transfer (XAT) reaction produces a phosphinyl halide (R₂P-X) and an organic radical (R'•). The efficiency of this process is dependent on the bond dissociation energies of the C-X and P-X bonds. While less common than for other radical types like silyl (B83357) or tin radicals, this pathway is a potential route for generating carbon-centered radicals from alkyl or aryl halides. Phosphorus-centered radicals have been noted to be slower at halogen atom transfer compared to tin radicals, which can allow for chemoselective reactions.
Radical-Radical Combination/Recombination
Due to the presence of an unpaired electron, phosphinyl radicals readily undergo reactions with other radical species. These termination steps are typically very fast and can occur in several ways.
Dimerization: Two phosphinyl radicals can combine to form a diphosphine, a molecule with a P-P single bond. This self-recombination is a common fate for phosphinyl radicals, especially in high concentrations. The stability of a phosphinyl radical can be estimated by the Gibbs free energy of this dimerization reaction; greater stability in the radical corresponds to a higher energy barrier for dimerization. The tendency to dimerize can be reduced by introducing sterically bulky substituents on the phosphorus atom, which kinetically stabilize the radical.
Cross-Combination: A phosphinyl radical can combine with a different type of radical. For example, a stable phosphinyl radical has been shown to react with stable aminoxyl radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), leading to selective radical coupling products.
Disproportionation Reactions
Disproportionation is a termination pathway where two radicals react to form two non-radical products. In a typical disproportionation reaction involving carbon-centered radicals, one radical abstracts a hydrogen atom from the β-position of the other, resulting in an alkane and an alkene.
For phosphinyl radicals, this reaction pathway is not as prominently documented as recombination or addition reactions. The structure of a simple phosphinyl radical like the trimethyldiphosphinyl radical lacks the typical β-hydrogen atoms that facilitate common disproportionation mechanisms. Therefore, compared to other fundamental radical reactions, disproportionation is generally considered a less significant pathway for this class of radicals.
Rearrangement Reactions of Phosphinyl Radicals
True intramolecular rearrangements, such as 1,2-shifts directly within a phosphinyl radical, are generally not a favored reaction pathway. However, phosphinyl radicals are intimately involved in processes that lead to fragmentation, which can be considered a form of rearrangement of a larger, transient species.
1,2-Shifts and Fragmentation
The most significant fragmentation pathways related to phosphinyl radicals involve an intermediate species known as a phosphoranyl radical (R₄P•). A phosphinyl radical (R₂P•) can be viewed as a precursor to a phosphoranyl radical through its addition to another molecule. The subsequent fragmentation of the phosphoranyl radical is a key step in many phosphorus-mediated radical reactions.
These fragmentation reactions are classified based on the bond that cleaves relative to the phosphorus atom:
α-Scission: In this process, a bond to the phosphorus atom is broken homolytically, resulting in the formation of a new trivalent phosphorus species and a radical derived from one of the original substituents. This pathway represents a net substitution reaction at the phosphorus center.
β-Scission: This is a more common fragmentation pathway where a bond is broken at the atom adjacent to the phosphorus. This reaction is thermodynamically driven by the formation of a strong phosphorus-oxygen or phosphorus-sulfur double bond. For instance, a phosphoranyl radical formed from the addition of an alkoxyl radical (RO•) to a phosphine (R'₃P) will fragment via β-scission to yield a stable phosphine oxide (R'₃P=O) and a new carbon-centered radical (R•). This strategy is widely used to generate carbon radicals from alcohols and carboxylic acids under mild conditions.
An example of a related process involves a 1,2-migration of a phosphinoyl group in certain radical reactions of alkynols. While not a direct rearrangement of the phosphinyl radical itself, it demonstrates the mobility of phosphorus-containing groups in radical cascade reactions.
Intermolecular and Intramolecular Radical Processes
Phosphinyl radicals, generated from diphosphines, readily engage in both intermolecular and intramolecular radical reactions. A prominent example of an intermolecular process is the addition of phosphinyl radicals to unsaturated carbon-carbon bonds. Diphosphines, upon homolytic cleavage of the P-P bond, generate phosphinyl radicals that can add to alkenes and alkynes. researchgate.net
In the case of tetraphenyldiphosphine, photoirradiation or the use of a radical initiator leads to the formation of vicinal bis(diphenylphosphino)alkenes from the corresponding alkynes. nih.gov Similarly, the radical-initiated reaction of tetraphenyldiphosphine monoxide with terminal alkynes proceeds with high regio- and stereoselectivity to yield (E)-1-phosphinyl-2-phosphinoalkenes. nih.gov A plausible mechanism involves the initial generation of a phosphinyl radical, which then adds to the terminal carbon of the alkyne. nih.gov
Intramolecular radical processes involving phosphinyl species are also known, particularly in the context of cascade cyclizations. These reactions are valuable for the construction of complex cyclic molecules. While specific examples involving the this compound are not prevalent, the general principle of intramolecular addition of a phosphorus-centered radical to a tethered unsaturated moiety is a recognized synthetic strategy. rsc.orgnih.gov
Regioselectivity and Chemoselectivity in Phosphinyl Radical Reactions
The reactions of phosphinyl radicals often exhibit high levels of regioselectivity and chemoselectivity. In the addition of phosphinyl radicals to unsymmetrical alkenes and alkynes, the phosphorus radical typically adds to the less substituted carbon atom, leading to the more stable carbon-centered radical intermediate. For instance, the radical addition of tetraphenyldiphosphine monoxide to terminal alkynes shows a high preference for the addition of the P(O)Ph₂ group to the terminal carbon. nih.gov
Computational studies on the addition of phosphinoyl radicals to pyridinium (B92312) derivatives have shed light on the factors governing regioselectivity. The preference for addition at a particular position is influenced by intermolecular interactions between the radical and the substrate. researchgate.net
Chemoselectivity is also a key feature of phosphinyl radical reactions. These radicals can be generated and react under conditions that tolerate a variety of functional groups. For example, the hydrophosphinylation of alkenes can be achieved in the presence of esters, ethers, and amides. acs.org The selective generation of a phosphinyl radical from a diphosphine in the presence of other potential radical precursors is also a testament to the chemoselectivity of these processes. nih.gov
Below is a table summarizing the regioselectivity observed in the addition of a phosphinyl radical derived from tetraphenyldiphosphine monoxide to various terminal alkynes.
| Alkyne Substrate | Product | Yield (%) | Regioisomer Ratio |
|---|---|---|---|
| Phenylacetylene | (E)-1-(diphenylphosphinyl)-2-(diphenylphosphino)-1-phenylethene | 85 | >99:1 |
| 1-Octyne | (E)-1-(diphenylphosphinyl)-2-(diphenylphosphino)-1-octene | 78 | >99:1 |
| 4-Phenyl-1-butyne | (E)-1-(diphenylphosphinyl)-2-(diphenylphosphino)-4-phenyl-1-butene | 82 | >99:1 |
Enantioselective Radical Reactions Involving Phosphinyl Species
The development of enantioselective radical reactions is a significant challenge in synthetic chemistry. In recent years, considerable progress has been made in controlling the stereochemistry of reactions involving phosphinyl radicals. One notable example is the photoinduced asymmetric anti-Markovnikov hydrophosphinylation of alkenes. acs.org This reaction utilizes a chiral disulfide catalyst that facilitates enantioselective hydrogen atom transfer (HAT) to a carbon-centered radical intermediate. acs.org
The proposed mechanism involves the formation of a phosphinyl radical, which adds to the alkene in an anti-Markovnikov fashion to generate a prochiral carbon-centered radical. This radical is then trapped by a chiral hydrogen atom donor, leading to the formation of the chiral phosphine oxide product with high enantioselectivity. acs.org The success of this methodology relies on the ability of the chiral catalyst to create a stereochemically defined environment for the hydrogen atom transfer step.
The following table presents data on the enantioselective hydrophosphinylation of various vinyl arenes with diphenylphosphine (B32561) oxide, showcasing the effectiveness of this approach.
| Vinyl Arene Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Styrene | (R)-2-phenylethyldiphenylphosphine oxide | 92 | 90 |
| 4-Methylstyrene | (R)-2-(p-tolyl)ethyldiphenylphosphine oxide | 88 | 91 |
| 4-Methoxystyrene | (R)-2-(4-methoxyphenyl)ethyldiphenylphosphine oxide | 95 | 92 |
| 4-Chlorostyrene | (R)-2-(4-chlorophenyl)ethyldiphenylphosphine oxide | 85 | 88 |
Kinetics and Thermodynamics of Reactions Involving the Trimethyldiphosphinyl Radical
Reaction Rate Determinations
Direct measurements of the rate constants for reactions involving the dimethylphosphinyl radical are not extensively documented. However, qualitative kinetic information can be inferred from studies on related systems. For instance, P,P-metathesis reactions between various symmetrical aryl diphosphanes (Ar2P-PAr2), which proceed through a radical chain mechanism involving Ar2P• radicals, occur readily under ambient conditions, typically reaching equilibrium in less than an hour. rsc.org In contrast, metathesis involving the sterically hindered (o-Tol)2P-P(o-Tol)2 in deuterated chloroform (B151607) required 6-12 hours to proceed. rsc.org
The rate of these radical-initiated reactions is significantly influenced by external factors. The observation that photolysis accelerates the P,P-metathesis reactions, while the radical scavenger TEMPO inhibits them, provides strong evidence for a radical chain process. rsc.orgresearchgate.net This suggests that the rate-determining steps involve the formation and reaction of phosphinyl radicals. For some sterically hindered diphosphanes, the reaction was only observed in chlorinated solvents like chloroform (CHCl3) and dichloromethane (B109758) (CH2Cl2), indicating that the solvent plays a critical role in the reaction kinetics. rsc.orgresearchgate.net
Activation Parameters (Activation Energy, Pre-exponential Factors)
While specific activation energies and pre-exponential factors for the dissociation of tetramethyldiphosphine (B13748785) have not been reported, studies on the homolytic P-P bond fission in sterically congested tetraaminodiphosphanes provide valuable insights into the activation parameters of similar processes. researchgate.netrsc.org The thermal dissociation of these compounds into persistent diaminophosphanyl radicals has been monitored by variable-temperature Electron Paramagnetic Resonance (EPR) spectroscopy, allowing for the determination of the dissociation enthalpy (ΔH°diss) and entropy (ΔS°diss), which are related to the activation parameters of the dissociation reaction.
Analysis of these systems reveals that the formation of radicals is favored by large positive entropy contributions, which counteract often endothermic dissociation enthalpies. researchgate.netrsc.org This indicates a transition state with significantly more freedom of motion than the ground state diphosphane (B1201432), as expected for a bond-breaking process. The steric strain in the parent diphosphane and the degree of structural relaxation in the resulting radicals are key factors influencing the dissociation enthalpy. researchgate.netrsc.org
Table 1: Thermodynamic Parameters for the Dissociation of Selected Tetraaminodiphosphanes Data derived from variable-temperature EPR studies on (R₂N)₂P-P(NR₂)₂ ⇌ 2 (R₂N)₂P•
| Diphosphane Derivative | ΔH°diss (kJ mol⁻¹) | ΔS°diss (J mol⁻¹ K⁻¹) | ΔG°diss at 295 K (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| {4}₂ | 68.1 | 132.8 | 28.8 | rsc.org |
| {5}₂ | 74.2 | 144.1 | 31.6 | rsc.org |
| {6}₂ | 78.3 | 147.2 | 34.8 | rsc.org |
| {9}₂ | 47.8 | 147.0 | 4.3 | rsc.org |
Equilibrium Constants and Reversibility Studies
The dissociation of diphosphanes into phosphinyl radicals is a reversible process, establishing an equilibrium between the dimer and the radical species. researchgate.netrsc.org The position of this equilibrium is dictated by the free energy of dissociation (ΔG°diss), which can be calculated from the corresponding enthalpy and entropy values (ΔG° = ΔH° - TΔS°).
For many tetraaminodiphosphanes, large positive values of ΔG°diss at ambient temperature indicate that the equilibrium lies heavily in favor of the diphosphane, and the concentration of radicals at equilibrium is low. researchgate.netrsc.org For example, even when radicals are spectroscopically observable, the degree of dissociation often remains small. rsc.org Only in cases of severe steric congestion, such as derivative {9}₂ in Table 1, does the equilibrium shift to allow for appreciable dissociation at room temperature. researchgate.netrsc.org
The P,P-metathesis reactions of aryl diphosphanes also represent an equilibrium process. rsc.org When two different symmetrical diphosphanes (A2 and E2) are mixed, an equilibrium is established with the unsymmetrical diphosphane (AE). In the absence of a catalyst, this equilibrium was reached in approximately 70 hours, whereas the addition of 5 mol% of Ph2PCl as a radical initiator shortened the time to reach equilibrium to about 7 hours. rsc.org
Influence of Reaction Conditions on Kinetics
The thermodynamics of diphosphane dissociation clearly indicate a strong temperature dependence. As both the dissociation enthalpy (ΔH°diss) and entropy (ΔS°diss) are positive, an increase in temperature will shift the equilibrium towards the formation of phosphinyl radicals, as predicted by the Gibbs free energy equation. researchgate.netrsc.org This means that higher temperatures will increase both the rate of dissociation and the equilibrium concentration of the radicals. Specific studies detailing the effect of pressure on the kinetics of these reactions are not prevalent in the literature.
Solvent choice can have a profound impact on the kinetics of radical reactions involving phosphinyl radicals. While many P,P-metathesis reactions proceed readily in common organic solvents like benzene, THF, and toluene, certain reactions show a critical dependence on the solvent. rsc.org The metathesis involving (o-Tol)2P-P(o-Tol)2, for example, was only observed to proceed at an appreciable rate in chlorinated solvents such as CDCl3 and CD2Cl2 under ambient conditions. rsc.orgresearchgate.net This suggests that the solvent is not merely a medium but may play a role in the radical initiation or propagation steps, possibly through the formation of catalytic species like Ar2PCl. rsc.org The general influence of a solvent on reaction rates is tied to its ability to stabilize the ground state and transition state of a reaction differently. nih.govwikipedia.org
Bond Dissociation Energies (BDEs) and their Role in Reactivity
The P-P bond dissociation energy (BDE) is a critical thermodynamic parameter that governs the formation of phosphinyl radicals and their subsequent reactivity. The BDE represents the enthalpy change required to homolytically cleave the P-P bond. High-level ab initio molecular orbital calculations have been employed to determine the BDE for tetramethyldiphosphine and related compounds.
Computational studies have shown that the P-P bond dissociation enthalpy for tetramethyldiphosphine is significant, indicating a relatively stable bond. rsc.org The reactivity of the resulting dimethylphosphinyl radical is influenced by its thermodynamic stability. The radical stabilization energy (RSE) provides a measure of a radical's stability relative to a reference radical. For the dimethylphosphinyl radical ((CH3)2P•), the RSE is calculated to be -3.2 kcal·mol⁻¹, indicating it is destabilized relative to the parent phosphinyl radical (H2P•). nih.gov This relative instability suggests that the dimethylphosphinyl radical will be a reactive species.
The BDE is highly sensitive to the nature of the substituents on the phosphorus atoms. Steric hindrance between bulky substituents can weaken the P-P bond and lower the BDE, thereby facilitating the formation of radicals. nih.gov
Table 2: Calculated P-P Bond Dissociation Enthalpies (BDEs) for Selected Diphosphines
| Compound | Calculation Method | BDE at 298 K (kJ mol⁻¹) | Reference |
|---|---|---|---|
| P₂(CH₃)₄ | MP2/6-311+G | 230.1 | rsc.org |
| P₂(SiH₃)₄ | MP2/6-311+G | 211.3 | rsc.org |
| P₂[SiH(CH₃)₂]₄ | MP2/6-31+G | 207.9 | nih.gov |
| P₂[Si(CH₃)₃]₄ | MP2/6-31+G | 52.8 | nih.gov |
Advanced Synthetic Methodologies and Applications of Phosphinyl Radicals
Polymer Chemistry via Radical Processes
Post-Polymerization Modification
Post-polymerization modification is a powerful strategy for introducing functional groups onto a polymer backbone after the polymerization process is complete. While the direct grafting of a stable trimethyldiphosphinyl radical onto a polymer is not a widely documented method, the introduction of phosphine (B1218219) oxide and related phosphorus-containing moieties can be achieved through radical-mediated processes. This approach typically involves the reaction of a phosphorus-containing compound, which can generate a phosphorus-centered radical, with a polymer that has reactive sites, such as unsaturation.
One common method involves the radical addition of compounds containing a P-H bond, such as secondary phosphine oxides or dialkyl phosphites, across the double bonds of an unsaturated polymer. This reaction is typically initiated by a radical initiator, which abstracts the hydrogen atom from the phosphorus compound to generate a phosphinyl or phosphonyl radical. This radical then adds to the carbon-carbon double bond of the polymer, resulting in a phosphorus-functionalized polymer.
For instance, the modification of phosphafluorene-containing conjugated polymers has been demonstrated, where reactions are performed on the phosphorus center to alter the polymer's properties. acs.org Although this is a modification of a polymer that already contains phosphorus, the principles can be extended to the grafting of phosphorus groups onto other polymer backbones. The success of such modifications relies on the use of highly efficient and selective reactions to prevent unwanted side reactions or degradation of the polymer backbone. acs.org
The general scheme for the radical-mediated post-polymerization phosphinylation of an unsaturated polymer can be represented as follows:
Initiation: A radical initiator (R•) abstracts a hydrogen atom from a secondary phosphine oxide.
Propagation: The resulting phosphinyl radical adds to a double bond on the polymer chain, creating a carbon-centered radical on the polymer backbone. This radical can then abstract a hydrogen from another secondary phosphine oxide molecule, propagating the chain.
Termination: The reaction is terminated by the combination of two radicals.
This method allows for the controlled introduction of phosphine oxide groups onto a variety of polymer platforms, thereby imparting new properties to the material.
Catalytic Applications
The catalytic applications of phosphine oxide-containing materials, including polymers, are a growing area of research. While the direct catalytic use of a stable phosphinyl radical is not common, phosphorus-centered radicals, particularly phosphoranyl radicals, are increasingly being utilized as key intermediates in photoredox catalysis. acs.orgnih.gov These transient radical species can be generated from phosphines and are involved in a variety of synthetic transformations, including deoxygenation and desulfurization reactions. acs.org
More established are the catalytic applications of phosphine oxides and phosphine-functionalized polymers. Phosphine oxides themselves can act as catalysts. For example, phenylphosphine (B1580520) oxide has been shown to catalyze the polymerization of epoxies. nasampe.org The catalytic effect is influenced by the electronic nature of the substituents on the phosphine oxide.
Furthermore, porous organic polymers (POPs) containing phosphine oxide groups serve as excellent supports for catalytically active metal centers. The phosphine oxide moieties act as effective anchoring sites for transition metals, leading to well-dispersed and accessible catalytic sites. nih.gov These metal-loaded phosphine oxide POPs have been investigated for applications such as the hydrogen evolution reaction (HER). nih.gov
Phosphine-functionalized polymers are also widely used as recyclable catalysts and reagents in organic synthesis. These materials combine the catalytic activity of the phosphine group with the ease of separation and handling of a solid support. researchgate.net
The diverse catalytic applications of phosphine oxide-based materials are summarized below:
Organocatalysis: Phenylphosphine oxides can catalyze polymerization reactions. nasampe.org
Support for Metal Catalysts: Porous organic polymers with phosphine oxide functionalities can immobilize metal ions for heterogeneous catalysis. nih.gov
Photoredox Catalysis: Phosphoranyl radicals, derived from phosphines, act as intermediates in photocatalytic cycles for various organic transformations. acs.orgnih.gov
Polymer-Supported Catalysis: Phosphine-functionalized polymers are used as supports for transition metal catalysts, facilitating catalyst recovery and reuse. researchgate.net
These applications highlight the versatility of phosphine oxide-containing structures in the field of catalysis.
Stability, Persistence, and Radical Trapping Studies of the Trimethyldiphosphinyl Radical
Factors Governing Radical Stability and Persistence (Kinetic vs. Thermodynamic)
The longevity of a radical species in a given environment is determined by a combination of thermodynamic and kinetic factors. rsc.org Thermodynamic stability refers to the inherent energy of the radical relative to a reference compound, often quantified by Radical Stabilization Energy (RSE). acs.orgnih.gov Kinetic persistence, on the other hand, relates to the radical's lifetime and is governed by the activation barriers for its decay pathways, such as dimerization or reaction with other molecules. rsc.orgnrel.gov
For phosphinyl radicals, the primary decay route is often dimerization to form a P–P bond. acs.orgnih.gov This process is typically thermodynamically favorable. acs.org Therefore, achieving a persistent phosphinyl radical requires the introduction of features that create a significant kinetic barrier to this dimerization, even if the radical is not exceptionally stable from a thermodynamic standpoint. rsc.orgacs.org Often, electronic (thermodynamic) stabilization alone is insufficient to prevent dimerization, making kinetic factors paramount for isolating or observing these species. acs.orgacs.org
Steric Hindrance Effects
Kinetic persistence is frequently achieved by employing steric hindrance, which involves attaching bulky substituents to the phosphorus center. nih.govwikipedia.org These large groups physically obstruct the approach of two radical centers, creating a significant spatial or steric barrier that slows the rate of dimerization. acs.orgnih.gov This strategy of "kinetic stabilization" has been successfully used to synthesize persistent dialkyl-phosphinyl radicals. acs.orgwikipedia.org
In the case of the trimethyldiphosphinyl radical, the methyl groups provide only minimal steric protection. acs.org Computational studies on the related dimethylphosphinyl radical show that methyl groups have little impact on stability. acs.orgnih.gov Compared to the much larger substituents used to generate highly persistent phosphinyl radicals, the this compound would be expected to be highly reactive and transient due to the low kinetic barrier to dimerization. acs.orgrsc.org It is important to note that very large substituents can sometimes introduce intermolecular dispersion forces that may counterproductively stabilize the dimer, a factor that must be considered in molecular design. acs.orgnih.gov
Spin Delocalization and Resonance Stabilization
This effect is quantified by the Radical Stabilization Energy (RSE), with more negative values indicating greater thermodynamic stability. acs.orgnih.gov The delocalization also results in a lower spin population (density) on the central phosphorus atom. acs.org For instance, computational studies show that introducing unsaturated bonds next to the phosphorus center leads to a significant increase in delocalization energy and a corresponding decrease in spin population at the P-center. acs.orgacs.org
The this compound lacks any π-conjugated system, meaning its electronic stabilization is minimal. The only contribution comes from weak hyperconjugative interactions with the methyl groups. acs.orgnih.gov As shown in the table below, the stabilization effect of methyl groups is significantly less than that of groups capable of π-delocalization, such as vinyl groups. acs.org
| Radical Species | Substituents | RSE (kcal·mol–1) | P Spin Population (ρspin) |
|---|---|---|---|
| Monometilfosfinil Radical | -H, -CH3 | -1.8 | ~1.00 |
| Dimetilfosfinil Radical | -CH3, -CH3 | -3.2 | ~1.00 |
| Divinilfosfinil Radical | -CH=CH2, -CH=CH2 | -13.3 | N/A |
Data sourced from computational studies. acs.org
Strategies for Stabilizing Phosphinyl Radical Species
Based on the governing factors, two primary strategies are employed to enhance the stability and persistence of phosphinyl radicals:
Kinetic Stabilization (Steric Protection): This involves the use of sterically demanding substituents that physically block the radical center and inhibit dimerization. wikipedia.orgrsc.org The effectiveness of this approach has been demonstrated in the synthesis of the first persistent dialkyl-phosphinyl radicals. acs.org
Thermodynamic Stabilization (Electronic Effects): This strategy focuses on delocalizing the unpaired electron through resonance. nih.govwikipedia.org It is achieved by introducing substituents with π-systems, such as vinyl, aryl, or imino groups, which allows the spin density to be shared across multiple atoms. acs.org
In practice, the most effective approach for creating genuinely stable or persistent phosphinyl radicals is to combine both strategies. acs.orgrsc.org By selecting substituents that are both bulky and capable of π-conjugation, it is possible to create radicals that benefit from high kinetic persistence against dimerization and significant thermodynamic stabilization. acs.orgrsc.org Coordination to metal centers, which can delocalize spin through resonance, represents another advanced stabilization strategy. wikipedia.org
Radical Trapping Reagents and Methodologies
Due to the often transient nature of radicals like the this compound, direct observation can be challenging. Radical trapping is an essential analytical technique used to detect and identify such short-lived species. wikipedia.orgjlu.edu.cn The method involves using a "spin trap" molecule that reacts rapidly with the transient radical to form a more stable and persistent radical adduct, which can then be studied using spectroscopy. wikipedia.org
Nitroxide Radicals as Traps
Nitroxides are a class of stable and persistent radicals that are commonly used as radical traps. rsc.org However, for detecting other radicals, non-radical species like nitrones and nitroso compounds are more typically used, which, upon reacting with a transient radical, form a persistent nitroxide radical adduct. wikipedia.orgjlu.edu.cn Common spin traps include phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.orgjlu.edu.cn
The reaction involves the addition of the transient phosphinyl radical to the spin trap, creating a new, more stable nitroxide radical. wikipedia.org This resulting "spin adduct" effectively captures the fleeting initial radical, extending its lifetime to allow for spectroscopic analysis. wikipedia.org Phosphorus-containing spin traps have also been developed and studied, demonstrating the versatility of this methodology. wikipedia.orgnih.gov
Spectroscopic Detection of Adducts
The primary method for the detection and characterization of radical adducts is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR). rsc.orglibretexts.org ESR is highly sensitive and specifically detects species with unpaired electrons, making it ideal for studying radicals. libretexts.org
The ESR spectrum of a spin adduct provides a wealth of structural information. The spectrum's pattern is determined by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ³¹P), a phenomenon known as hyperfine coupling. jlu.edu.cn For a phosphinyl radical adduct, the coupling of the unpaired electron to the phosphorus nucleus (³¹P, with nuclear spin I = 1/2) results in a characteristic splitting pattern in the spectrum. jlu.edu.cn By analyzing these hyperfine coupling constants, researchers can confirm the capture of a phosphorus-centered radical and deduce the structure of the original transient species. wikipedia.orgjlu.edu.cnrsc.org
Future Directions and Emerging Research Avenues in Trimethyldiphosphinyl Radical Chemistry
Development of Novel Generation Strategies
The accessibility of the trimethyldiphosphinyl radical is paramount for its broader application. While traditional methods have relied on the homolytic cleavage of precursor molecules, emerging strategies are focusing on milder and more efficient generation techniques.
Future research is expected to concentrate on photoredox catalysis, leveraging visible light to initiate the formation of the this compound from suitable precursors. This approach offers a greener alternative to methods requiring harsh reagents or high energy input. Electrochemical methods, such as those mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO), present another promising avenue for the generation of phosphinyl radicals through hydrogen atom transfer (HAT) processes under metal-free conditions. Furthermore, mechanochemistry, which utilizes mechanical force to induce chemical reactions, is being explored as a solvent-free method for generating radicals from solid-state precursors.
| Generation Strategy | Precursor Type | Key Advantages |
| Photoredox Catalysis | Phosphine (B1218219) oxides, secondary phosphines | Mild reaction conditions, high functional group tolerance, temporal and spatial control. |
| Electrochemical Synthesis | Secondary phosphines (e.g., dimethylphosphine) | Metal-free, ambient conditions, tunable reactivity through applied potential. |
| Mechanochemistry | Solid-state phosphine precursors | Solvent-free, potential for unique reactivity, energy-efficient. |
Exploration of New Reaction Architectures
With more efficient methods for its generation, the this compound can be employed in a wider array of synthetic transformations. A significant area of future research will involve the design of novel reaction architectures that capitalize on its unique reactivity.
One promising direction is the development of cascade reactions, where the initial addition of the this compound to an unsaturated system triggers a series of subsequent bond-forming events to construct complex molecular scaffolds in a single operation. The application of this radical in deoxygenation and other functional group interconversion reactions is also an area ripe for exploration, potentially offering new retrosynthetic disconnections for the synthesis of complex molecules. Furthermore, the synthesis of novel phosphorus-containing polymers through radical polymerization initiated by the this compound could lead to materials with unique optical, electronic, and thermal properties.
Advanced Computational Modeling for Complex Systems
Computational chemistry will continue to play a pivotal role in advancing our understanding of the this compound. The use of high-level quantum mechanical calculations, such as Density Functional Theory (DFT) and coupled-cluster methods (e.g., CCSD(T)), will be crucial for accurately predicting the stability, reactivity, and spectroscopic properties of this radical and its transition states in complex reaction environments.
Future computational studies will likely focus on modeling the radical's behavior in solution, its interactions with catalysts and substrates, and the thermodynamics and kinetics of novel reaction pathways. These in silico investigations will not only provide fundamental insights but also guide the rational design of new experiments, accelerating the discovery of new reactions and applications. A key computational metric in these studies is the Radical Stabilization Energy (RSE), which quantifies the thermodynamic stability of a radical relative to a reference compound.
| Computational Method | Application in this compound Chemistry | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, vibrational analysis, reaction pathway mapping. | Electronic structure, spin density distribution, activation energies. |
| Coupled-Cluster (CCSD(T)) | High-accuracy energy calculations. | Benchmarking DFT results, accurate prediction of reaction energies. |
| Molecular Dynamics (MD) | Simulating the radical's behavior in solution. | Solvent effects, conformational dynamics, diffusion-controlled processes. |
Integration with Machine Learning for Predictive Chemistry
The intersection of computational chemistry and artificial intelligence is set to revolutionize the study of reactive intermediates like the this compound. Machine learning (ML) models are being developed to predict the outcomes of radical reactions with high accuracy, potentially bypassing the need for extensive experimental screening.
Future research will likely involve the development of ML models specifically trained on datasets of phosphorus-centered radical reactions. These models could predict reaction yields, identify optimal reaction conditions, and even propose novel reaction pathways. For instance, retrosynthesis models tailored for radical chemistry, such as RadicalRetro, could be adapted to incorporate the reactivity of the this compound, aiding in the design of synthetic routes to target molecules. The use of contrastive learning in conjunction with mechanistic pathways is another emerging area that can provide interpretable predictions for radical reactions.
Role in Sustainable Chemistry and Green Synthesis
The principles of green chemistry are increasingly guiding chemical research, and the study of the this compound is no exception. Future research will likely emphasize the development of more sustainable methods for its generation and application.
As mentioned, photoredox catalysis and mechanochemistry offer greener alternatives to traditional radical generation methods by reducing reliance on harsh reagents and organic solvents. Moreover, the this compound could be employed as a catalyst or initiator in reactions that proceed with high atom economy, minimizing waste generation. The use of this radical in the synthesis of biodegradable polymers or in the degradation of persistent organic pollutants are other potential avenues for its application in sustainable chemistry. The inherent properties of the phosphorus atom also make phosphinyl radicals interesting for applications in flame retardants, contributing to the development of safer materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for generating trimethyldiphosphinyl radical, and what experimental conditions optimize its stability?
- Methodological Answer : this compound is typically synthesized via radical initiation reactions using precursors like triphenyl phosphite derivatives under controlled conditions. For example, photolysis or thermal decomposition of phosphine oxides in inert atmospheres (e.g., argon) minimizes side reactions . Stabilizing the radical requires low temperatures (e.g., −78°C) and matrices like toluene or THF to prevent dimerization. Characterization via EPR spectroscopy is critical to confirm radical formation and assess stability .
Q. How can spectroscopic techniques (e.g., EPR, NMR) be employed to characterize the electronic structure of this compound?
- Methodological Answer :
- EPR Spectroscopy : Detects unpaired electrons, providing hyperfine coupling constants to map spin density distribution. Measurements at cryogenic temperatures reduce line broadening .
- 31P-NMR : While radicals are often NMR-silent, derivatization (e.g., trapping with nitroxides) enables indirect analysis of phosphorus environments .
- UV-Vis : Monitors radical stability via absorption bands in visible/near-IR regions, correlating with electronic transitions .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography with silica gel or alumina, eluting with non-polar solvents (hexane/ethyl acetate gradients). For air-sensitive compounds, employ Schlenk techniques or gloveboxes. Recrystallization from ethanol/THF mixtures at low temperatures can yield high-purity samples .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict transition states and thermodynamics of radical-mediated pathways. For instance, discrepancies in H-atom abstraction vs. dimerization pathways are resolved by comparing calculated activation energies with experimental kinetics . Validate models using isotopic labeling (e.g., deuterated substrates) to trace reaction pathways .
Q. What strategies mitigate challenges in reconciling conflicting spectroscopic data for this compound intermediates?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference EPR, Raman, and X-ray crystallography (for crystalline derivatives) to resolve ambiguities in spin states or bond lengths .
- In Situ Monitoring : Use stopped-flow UV-Vis or low-temperature EPR to capture transient intermediates before degradation .
- Error Analysis : Quantify signal-to-noise ratios and baseline artifacts using software like Bruker’s Xenon for EPR or MestReNova for NMR .
Q. How can kinetic isotope effects (KIEs) elucidate the role of this compound in catalytic cycles?
- Methodological Answer : Compare rate constants (kH/kD) for deuterated vs. non-deuterated substrates. A primary KIE > 2 suggests H-atom transfer is rate-limiting, while KIE ≈ 1 indicates electron transfer dominates. Use microfluidic reactors to measure KIEs under isothermal conditions .
Experimental Design & Data Analysis
Q. What controls are essential for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Negative Controls : Run reactions without initiators (e.g., AIBN) to confirm radical-dependent pathways.
- Radical Traps : Add TEMPO to quench radicals and verify their role in product formation .
- Replicate Trials : Perform triplicate runs with statistical analysis (e.g., ANOVA) to assess variability .
Q. How should researchers design competition experiments to compare the reactivity of this compound with other phosphorus-centered radicals?
- Methodological Answer : Co-inject substrates with varying bond dissociation energies (e.g., thiols vs. silanes) into a radical chain reaction. Monitor product ratios via GC-MS or HPLC to determine selectivity. Use Eyring plots to correlate reactivity with thermodynamic parameters .
Data Presentation & Publication Guidelines
Q. What are the best practices for reporting this compound data in compliance with journal standards?
- Methodological Answer :
- Supplementary Information : Include raw spectroscopic data (e.g., EPR spectra, NMR shifts) and computational input files. Use SI to detail synthetic procedures beyond the main text’s scope .
- Reproducibility : Provide exact solvent ratios, temperatures, and catalyst loadings. Reference commercial reagents (e.g., Sigma-Aldrich catalog numbers) for traceability .
- Ethical Reporting : Disclose failed experiments (e.g., unstable intermediates) to aid community troubleshooting .
Tables
Table 1 : Common Synthetic Routes for this compound
Table 2 : Key Spectroscopic Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
